molecular formula C6H10O10P2-4 B1264286 (R)-5-Diphosphomevalonate

(R)-5-Diphosphomevalonate

Cat. No.: B1264286
M. Wt: 304.08 g/mol
InChI Key: SIGQQUBJQXSAMW-ZCFIWIBFSA-J
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Description

®-5-Diphosphomevalonate is a key intermediate in the biosynthesis of isoprenoids, which are essential components in various biological processes. This compound plays a crucial role in the mevalonate pathway, a metabolic pathway responsible for the production of sterols, including cholesterol, and other isoprenoids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-5-Diphosphomevalonate typically involves the phosphorylation of mevalonate. One common method includes the use of adenosine triphosphate (ATP) and a kinase enzyme to facilitate the transfer of phosphate groups to mevalonate, resulting in the formation of ®-5-Diphosphomevalonate.

Industrial Production Methods: In industrial settings, the production of ®-5-Diphosphomevalonate can be scaled up using biotechnological approaches. Microbial fermentation processes are often employed, where genetically engineered microorganisms are used to produce the compound efficiently. These microorganisms are designed to overexpress the enzymes involved in the mevalonate pathway, thereby increasing the yield of ®-5-Diphosphomevalonate.

Chemical Reactions Analysis

Types of Reactions: ®-5-Diphosphomevalonate undergoes various chemical reactions, including:

    Phosphorylation: The addition of phosphate groups.

    Hydrolysis: The cleavage of chemical bonds by the addition of water.

    Isomerization: The rearrangement of atoms within the molecule.

Common Reagents and Conditions:

    Phosphorylation: Adenosine triphosphate (ATP) and kinase enzymes.

    Hydrolysis: Water and specific hydrolase enzymes.

    Isomerization: Isomerase enzymes.

Major Products Formed:

    Phosphorylation: Formation of ®-5-Diphosphomevalonate.

    Hydrolysis: Breakdown into mevalonate and inorganic phosphate.

    Isomerization: Conversion to other isoprenoid intermediates.

Scientific Research Applications

®-5-Diphosphomevalonate has numerous applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various isoprenoids and sterols.

    Biology: Studied for its role in the mevalonate pathway and its impact on cellular processes.

    Medicine: Investigated for its potential in developing cholesterol-lowering drugs and other therapeutic agents.

    Industry: Utilized in the production of biofuels and other industrial chemicals through biotechnological processes.

Mechanism of Action

The mechanism of action of ®-5-Diphosphomevalonate involves its role as an intermediate in the mevalonate pathway. It is converted into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are key building blocks for the synthesis of isoprenoids. These isoprenoids are involved in various cellular functions, including membrane structure, hormone regulation, and protein prenylation.

Comparison with Similar Compounds

    Mevalonate: The precursor to ®-5-Diphosphomevalonate.

    Isopentenyl Pyrophosphate (IPP): A downstream product in the mevalonate pathway.

    Dimethylallyl Pyrophosphate (DMAPP): Another downstream product in the pathway.

Uniqueness: ®-5-Diphosphomevalonate is unique due to its specific role in the phosphorylation steps of the mevalonate pathway. Unlike its precursors and downstream products, it serves as a critical intermediate that bridges the gap between mevalonate and the production of isoprenoids.

Properties

Molecular Formula

C6H10O10P2-4

Molecular Weight

304.08 g/mol

IUPAC Name

(3R)-3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate

InChI

InChI=1S/C6H14O10P2/c1-6(9,4-5(7)8)2-3-15-18(13,14)16-17(10,11)12/h9H,2-4H2,1H3,(H,7,8)(H,13,14)(H2,10,11,12)/p-4/t6-/m1/s1

InChI Key

SIGQQUBJQXSAMW-ZCFIWIBFSA-J

Isomeric SMILES

C[C@@](CCOP(=O)([O-])OP(=O)([O-])[O-])(CC(=O)[O-])O

Canonical SMILES

CC(CCOP(=O)([O-])OP(=O)([O-])[O-])(CC(=O)[O-])O

Synonyms

5-diphosphomevalonic acid
mevalonate 5-diphosphate
mevalonate pyrophosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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